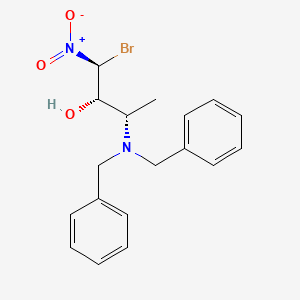
(1S,2S,3S)-1-bromo-3-(dibenzylamino)-1-nitrobutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S,3S)-1-bromo-3-(dibenzylamino)-1-nitrobutan-2-ol is a chiral compound with the molecular formula C17H20BrN2O3. It contains a bromine atom, a nitro group, and a dibenzylamino group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S,3S)-1-bromo-3-(dibenzylamino)-1-nitrobutan-2-ol can be achieved through a multi-step process. One approach involves the bromination of a suitable precursor, followed by the introduction of the dibenzylamino and nitro groups under controlled conditions. Common reagents include bromine (Br2), dibenzylamine, and nitric acid (HNO3).
Industrial Production Methods: In an industrial setting, the production of this compound may utilize batch reactors with precise temperature and pressure control to ensure high yield and purity. The use of automated systems can help in monitoring and adjusting reaction parameters in real-time.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Reduction: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), under basic conditions.
Substitution: The dibenzylamino group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Corresponding amine derivatives
Reduction: Alcohols or ethers, depending on the nucleophile used
Substitution: Various substituted derivatives based on the nucleophile
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (1S,2S,3S)-1-bromo-3-(dibenzylamino)-1-nitrobutan-2-ol involves its reactivity with various nucleophiles and electrophiles. The bromine atom and nitro group are key sites for chemical reactions, allowing the compound to participate in a wide range of transformations. The dibenzylamino group can also influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-3-nitrobutane
- 1-Bromo-3-(dibenzylamino)butane
- 1-Bromo-3-(dibenzylamino)-1-nitropropane
Uniqueness: (1S,2S,3S)-1-bromo-3-(dibenzylamino)-1-nitrobutan-2-ol is unique due to its chiral centers and the presence of multiple functional groups, which provide a diverse range of reactivity and potential applications. Its specific stereochemistry can also lead to different biological activities compared to its achiral or differently substituted analogs.
Eigenschaften
CAS-Nummer |
923021-47-0 |
|---|---|
Molekularformel |
C18H21BrN2O3 |
Molekulargewicht |
393.3 g/mol |
IUPAC-Name |
(1S,2S,3S)-1-bromo-3-(dibenzylamino)-1-nitrobutan-2-ol |
InChI |
InChI=1S/C18H21BrN2O3/c1-14(17(22)18(19)21(23)24)20(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11,14,17-18,22H,12-13H2,1H3/t14-,17-,18+/m0/s1 |
InChI-Schlüssel |
DGRYYYBVIGLERI-JCGIZDLHSA-N |
Isomerische SMILES |
C[C@@H]([C@@H]([C@@H]([N+](=O)[O-])Br)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Kanonische SMILES |
CC(C(C([N+](=O)[O-])Br)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


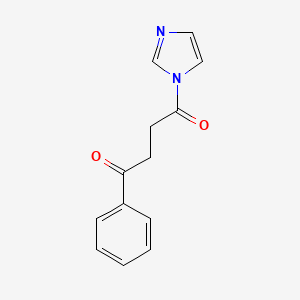
![(2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone](/img/structure/B14195675.png)
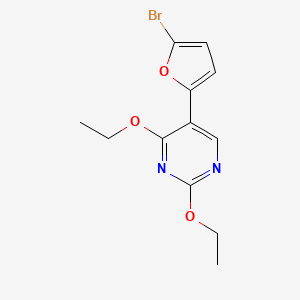
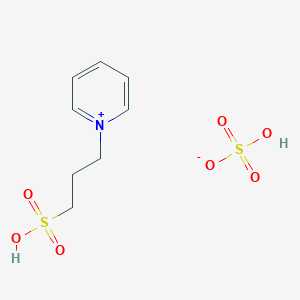
![4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid](/img/structure/B14195698.png)

![{2-[(4-Chlorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14195707.png)
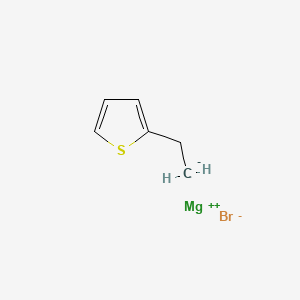
![([1,1'-Biphenyl]-2-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14195718.png)

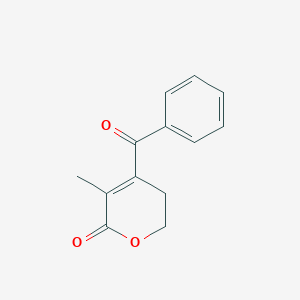

![4-(4-Chlorophenyl)-4-[4-(1-methyl-1H-imidazol-5-yl)phenyl]piperidine](/img/structure/B14195743.png)

